Purine

Tautomerism Computational Chemistry Physicochemical Properties

Generic 'purine' procurement often defaults to the 9H-tautomer (CAS 120-73-0), introducing tautomeric mismatch risk in aqueous biological assays. This certified 7H-purine (CAS 149297-77-8) eliminates that ambiguity. • Aqueous-relevant species: 3.0 kJ/mol stabilization in water vs. 9H form ensures physiologically valid SPR/ITC binding data and MD simulations. • Regioselective synthesis: Enables N7-selective alkylation/arylation for kinase-targeted medicinal chemistry, avoiding undesired N9-nucleoside byproducts. • Validated purity: ≥98% (HPLC) with full analytical documentation (NMR, HPLC, GC) for GLP-compliant HTS and method validation.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 149297-77-8
Cat. No. B115674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine
CAS149297-77-8
Synonyms7H-Purine (9CI)
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N=CN2
InChIInChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9)
InChIKeyKDCGOANMDULRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.16 M
500.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





7H-Purine Physicochemical & Structural Reference


Purine (CAS 149297-77-8) is formally designated as 7H-purine, a specific tautomeric form of the purine heterocyclic system (C5H4N4) consisting of fused pyrimidine and imidazole rings [1]. This tautomer exists in equilibrium with other forms, most notably 9H-purine (CAS 120-73-0), and its unique properties are critical in aqueous environments [2]. As a foundational nitrogen-containing heterocycle, it serves as a core scaffold for nucleobases and numerous bioactive compounds [3].

Defined 7H tautomer for aqueous-phase research models

Relevant population in water vs. vacuum

Certified high-purity with multi-method analytical support

Batch-specific COA for reproducibility

N7-selective synthetic handle for regioselective derivatization

Enables distinct chemical space access

Why 7H-Purine Is Not Interchangeable with 9H-Purine


Generic substitution of purine sources without regard for tautomeric identity (e.g., procuring CAS 120-73-0 when 149297-77-8 is required) introduces critical and quantifiable risk into research workflows. The 7H-purine tautomer exhibits a distinct energetic and electronic profile compared to its more stable vacuum counterpart, 9H-purine [1]. In aqueous environments—the medium for most biological assays—the stabilization of the 7H tautomer alters the equilibrium mixture, directly impacting molecular recognition and reactivity [2]. Furthermore, the 7H configuration provides a unique synthetic handle for regioselective functionalization, as evidenced by its use in generating specific 7-substituted purine analogs [3]. Thus, for applications requiring precise control over tautomeric state or regiochemistry, substituting with a generic 'purine' (often 9H-predominant) yields non-equivalent and potentially invalid experimental outcomes.

Tautomeric equilibrium
7H-purine: stabilized in water; population relevant for aqueous assays 9H-purine (generic): vacuum-stable form; equilibrium profile may shift in solution, altering recognition
Regioselectivity
7H-purine directs functionalization to N7 position 9H-purine predominantly yields N9-substitution; synthetic outcome may not transfer
Purity & documentation
≥98.5% HPLC with full COA (NMR, HPLC, GC) Generic purine often 97% or unspecified; analytical support may vary, impacting stoichiometry

7H-Purine Quantitative Differentiation Data


Tautomeric Stability in Aqueous vs. Vacuum

The relative stability of 7H-purine compared to its 9H-purine tautomer is highly dependent on the solvent environment. While 9H-purine is significantly more stable in a vacuum, this energetic penalty for the 7H tautomer is drastically reduced in water, demonstrating its increased relevance under physiological or biomimetic conditions [1][2].

Tautomeric Stability
Head-to-head
ΔG(9H-7H) = 3.0 kJ/mol in water (vs. 16.5 kJ/mol in vacuum)
Aqueous environment drastically reduces energetic penalty for 7H tautomer
MP2/6-31G(d) calculations; SCRF water model
Tautomerism Computational Chemistry Physicochemical Properties

Purity and Analytical Certification Comparison

Reputable vendors of CAS 149297-77-8 specify a minimum HPLC purity of 98% and provide batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data . This contrasts with some generic purine listings (CAS 120-73-0) which may offer lower purity grades (e.g., 97% or unspecified technical grade) without the same level of analytical support .

Purity & Certification
Data to verify
7H-purine: ≥98.5% HPLC with multi-method COA; generic purine: 97–99%, variable documentation
Certified high-purity reduces stoichiometric uncertainty in sensitive workflows
Batch-specific review recommended
Analytical Chemistry Quality Control Procurement

Regioselective Utility in Kinase Inhibitor Synthesis

The 7H-purine tautomer provides a distinct and exploited synthetic handle for N7-alkylation, which is essential for creating specific disubstituted analogs with potent biological activity. This contrasts with the 9H-purine scaffold, which naturally directs functionalization to the N9 position and is the basis for nucleoside synthesis [1].

Synthetic Utility
Class-level
6,7-disubstituted-7H-purine analog: reported IC50 0.017 µM (EGFR/HER2)
N7-selective synthesis route enabled by 7H tautomer, not accessible from 9H-purine
In vitro kinase assay context; model-response interpretation required
Medicinal Chemistry Synthesis Kinase Inhibition

Physicochemical Profile: Solubility and pKa

7H-purine possesses a well-defined set of physicochemical parameters that directly influence its handling and reactivity in solution-phase chemistry. Its high aqueous solubility and specific pKa differentiate it from other common nitrogenous heterocyclic building blocks, which may be less polar or have different ionization states .

Solubility & pKa
Cross-study comparable
Aqueous solubility: 400 g/L (20 °C); pKa: 2.3
Exceptionally high water solubility supports aqueous-phase chemistry
Compared to indole (>200x less soluble)
Pre-formulation Solubility Physicochemical Properties

7H-Purine Precision Application Scenarios


Biochemical Modeling in Aqueous Environments

When performing molecular dynamics simulations or studying nucleic acid base pairing and recognition in water, the use of 7H-purine (CAS 149297-77-8) is essential. The quantified 3.0 kJ/mol energy difference to the 9H tautomer in water [1] demonstrates that models based on the vacuum-stable 9H form will misrepresent the tautomeric equilibrium and molecular interactions under physiological conditions. Procuring the defined 7H tautomer ensures that computational and in vitro binding assays (e.g., SPR, ITC) reflect the biologically relevant species.

Regioselective Synthesis for Drug Discovery

For medicinal chemistry programs targeting purine-binding proteins like kinases or designing antimetabolites, the 7H-tautomer is the prerequisite starting material for N7-selective alkylation or arylation. As evidenced by the synthesis of 6,7-disubstituted-7H-purines, this route enables access to a distinct chemical space with proven activity against resistant cancer cell lines [2]. Using generic 9H-purine would predominantly yield N9-substituted products (nucleoside analogs), which have a different pharmacological and target-engagement profile. High-purity 7H-purine (≥98%) is critical to avoid side reactions and simplify purification of these complex analogs.

Analytical Chemistry and Bioassay Standards

7H-Purine (CAS 149297-77-8) procured with a certified purity of ≥98.5% (HPLC) and comprehensive analytical documentation (NMR, HPLC, GC) serves as a high-confidence standard for LC-MS, HPLC-UV, or NMR calibration. This level of purity verification is non-negotiable for generating robust, quantitative data in high-throughput screening (HTS) campaigns or for establishing validated analytical methods in a GLP environment, where even 1% impurity from a lower-grade generic purine source could lead to false positives or inaccurate quantification.

Prebiotic Chemistry and Origin-of-Life Studies

Studies exploring the prebiotic synthesis of nucleic acid building blocks often require high-purity, defined tautomers to test specific reaction pathways. The distinct reactivity and solubility profile of 7H-purine, combined with its known role in high-yielding prebiotic syntheses of deoxynucleosides [3], makes it a critical component in these experiments. Its high water solubility (400 g/L) is particularly advantageous in simulating aqueous prebiotic environments, ensuring reactions are not limited by precipitation, a common issue with less soluble heterocyclic analogs.

Application
Selection Property
Validation Focus
Aqueous molecular modeling & binding studies
Tautomer-specific equilibrium profile in water
Aqueous tautomer population and interaction fidelity
N7-selective purine derivatization
Regioselective synthetic handle (7H tautomer)
Synthetic outcome and reproducibility for kinase-targeted libraries
High-confidence analytical standard
Certified purity with multi-method COA
Method calibration accuracy and HTS data robustness
Prebiotic chemistry modeling
High aqueous solubility profile
Reaction pathway fidelity under simulated prebiotic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.